Myeloperoxidase Compound I Reduction Kinetics – 2,3-DMHQ Occupies a Distinct Kinetic Niche Between HQ and TMHQ
In a direct head-to-head stopped-flow study at pH 7 and 15 °C, the second-order rate constant (k) for reduction of myeloperoxidase Compound I by 2,3-dimethylhydroquinone was 1.3 ± 0.1 × 10⁶ M⁻¹ s⁻¹, compared with 5.6 ± 0.4 × 10⁷ M⁻¹ s⁻¹ for hydroquinone and 3.1 ± 0.3 × 10⁶ M⁻¹ s⁻¹ for 2,3,5-trimethylhydroquinone [1]. For Compound II reduction, the corresponding rates were 1.9 ± 0.1 × 10⁵ M⁻¹ s⁻¹ (2,3-DMHQ), 4.5 ± 0.3 × 10⁶ M⁻¹ s⁻¹ (HQ), and 4.5 ± 0.2 × 10⁴ M⁻¹ s⁻¹ (TMHQ) [1]. These data place 2,3-DMHQ as approximately 43-fold slower than HQ toward Compound I but 4.2-fold faster than TMHQ toward Compound II, establishing a non-linear structure–reactivity profile that precludes simple interpolation.
| Evidence Dimension | Second-order rate constant for MPO Compound I reduction |
|---|---|
| Target Compound Data | 1.3 ± 0.1 × 10⁶ M⁻¹ s⁻¹ |
| Comparator Or Baseline | Hydroquinone: 5.6 ± 0.4 × 10⁷ M⁻¹ s⁻¹; 2,3,5-Trimethylhydroquinone: 3.1 ± 0.3 × 10⁶ M⁻¹ s⁻¹ |
| Quantified Difference | 43-fold slower than HQ; 2.4-fold slower than TMHQ |
| Conditions | pH 7, 15 °C, sequential-mixing stopped-flow spectrophotometry |
Why This Matters
Users designing MPO-targeted assays or evaluating pro-inflammatory oxidative biochemistry cannot substitute any alkylated hydroquinone without re-validating the kinetic profile, as even a single additional methyl group (TMHQ vs. 2,3-DMHQ) alters Compound II reactivity by 4.2-fold.
- [1] Burner U, Krapfenbauer G, Furtmüller PG, Regelsberger G, Obinger C. Oxidation of hydroquinone, 2,3-dimethylhydroquinone and 2,3,5-trimethylhydroquinone by human myeloperoxidase. Redox Rep. 2000;5(4):185–191. doi:10.1179/135100000101535735. View Source
